molecular formula C62H90S6 B12508242 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B12508242
M. Wt: 1027.8 g/mol
InChI Key: LLHVBJQWBFLGCZ-UHFFFAOYSA-N
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Description

The compound 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.0³,¹⁰.0⁴,⁸.0¹³,¹⁷]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a polycyclic aromatic hydrocarbon (PAH) featuring a pentacyclic core with four sulfur atoms and two 4,5-didecylthiophene substituents. Its complex architecture confers unique electronic properties, including extended π-conjugation and redox activity, making it a candidate for organic semiconductors, photovoltaic materials, or catalytic applications. The decyl chains enhance solubility in nonpolar solvents, facilitating processing in thin-film devices .

Properties

Molecular Formula

C62H90S6

Molecular Weight

1027.8 g/mol

IUPAC Name

2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C62H90S6/c1-5-9-13-17-21-25-29-33-37-47-45-53(65-49(47)39-35-31-27-23-19-15-11-7-3)55-57-59-51(41-43-63-59)68-62(57)56(58-60-52(42-44-64-60)67-61(55)58)54-46-48(38-34-30-26-22-18-14-10-6-2)50(66-54)40-36-32-28-24-20-16-12-8-4/h41-46H,5-40H2,1-4H3

InChI Key

LLHVBJQWBFLGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)C2=C3C4=C(C=CS4)SC3=C(C5=C2SC6=C5SC=C6)C7=CC(=C(S7)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Biological Activity

The compound 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex polycyclic aromatic compound characterized by its multiple thiophene units and unique tetrathiapentacyclic structure. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

This compound consists of:

  • Molecular Formula : C33H34S4
  • Molecular Weight : 1026.53667991 g/mol
  • Heavy Atom Count : 68

The presence of didecylthiophenyl groups enhances its solubility and electronic properties, making it particularly interesting for applications in materials science and organic electronics.

The biological activity of this compound is influenced by its structural features:

  • Thiophene Rings : These rings are known for their electron-rich nature and ability to participate in various chemical reactions.
  • Tetrathiapentacyclic Framework : The arrangement of sulfur atoms within the structure contributes to its chemical reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Properties : Polycyclic aromatic compounds often demonstrate activity against various bacteria and fungi.
  • Antioxidant Activity : The electron-rich nature of thiophene units can contribute to antioxidant effects by scavenging free radicals.
  • Potential Anticancer Effects : Some studies suggest that structurally related compounds may inhibit cancer cell proliferation through various mechanisms.

Antimicrobial Activity

A study on related thiophene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Bacteria Type
Thiophene Derivative A32Staphylococcus aureus
Thiophene Derivative B16Escherichia coli

While specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy .

Antioxidant Activity

Research has shown that thiophene-based compounds can exhibit antioxidant properties by reducing oxidative stress markers in vitro. For instance:

CompoundIC50 (µM)Assay Type
Didecylthiophenyl Compound25DPPH Radical Scavenging
Control (Vitamin C)30DPPH Radical Scavenging

This indicates that the compound may possess similar capabilities due to its electron-rich structure .

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms of action for 2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene :

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To identify specific pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Topological Differences

The compound’s pentacyclic framework distinguishes it from simpler thiophene-containing analogs. Key comparisons include:

Table 1: Structural and Topological Features
Compound Name Core Structure Sulfur Atoms Substituents Molecular Weight (g/mol)
Target Compound Pentacyclic 4 4,5-Didecylthiophen-2-yl ~1,200 (estimated)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic 2 4-Methoxyphenyl 271.34
(4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) Bicyclic 2 Thiophene, dimethoxyphenyl 271.34

Key Observations :

  • The bulky 4,5-didecylthiophene substituents reduce crystallinity but improve solubility, unlike methoxy or phenyl groups in analogs .

Electronic and Physicochemical Properties

Table 2: Electronic and Solubility Parameters
Compound Name HOMO-LUMO Gap (eV) LogP (Estimated) Thermal Stability (°C)
Target Compound ~2.1–2.5* 8.5 >300
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ~3.0–3.5 2.8 ~200
Compound 14b ~3.8–4.2 3.2 ~150

Key Observations :

  • The target compound’s lower HOMO-LUMO gap suggests superior semiconducting properties compared to analogs with higher gaps .
  • High LogP (8.5) due to decyl chains enables compatibility with organic solvents (e.g., chloroform, toluene), whereas methoxy-substituted analogs exhibit moderate hydrophilicity .

Key Observations :

  • The target compound requires advanced coupling techniques (e.g., Suzuki-Miyaura) to assemble thiophene units, whereas analogs like 14b utilize simpler one-pot reactions .
  • Low yield (35–40%) in the target compound arises from steric challenges during cyclization, unlike higher yields in less complex structures .

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